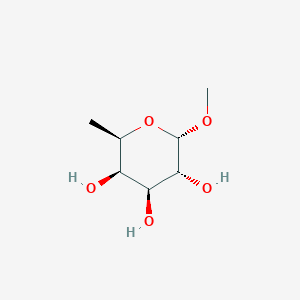

Methyl alpha-D-fucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-PZRMXXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450023 | |

| Record name | methyl alpha-d-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-40-1 | |

| Record name | Methyl alpha-D-fucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl alpha-d-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL .ALPHA.-D-FUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4AG0IAQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of Methyl α-D-fucopyranoside

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of methyl α-D-fucopyranoside, a crucial monosaccharide derivative in glycobiology and pharmaceutical research. The document details the venerable Fischer glycosidation reaction as the primary synthetic route, delving into its mechanism, stereochemical control, and practical execution. Furthermore, it outlines robust purification strategies, including crystallization and chromatographic methods, to achieve high-purity methyl α-D-fucopyranoside. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and actionable protocols to support their work in this specialized field.

Introduction: The Significance of Methyl α-D-fucopyranoside

Methyl α-D-fucopyranoside is a methylated derivative of D-fucose, a deoxyhexose sugar that plays a pivotal role in various biological processes. Its unique structure makes it an invaluable tool in glycobiology research, particularly in studies related to cell signaling, immune responses, and the development of glycoproteins and polysaccharides.[1] In the pharmaceutical industry, this compound is utilized in drug delivery systems to enhance the bioavailability of active pharmaceutical ingredients.[1] Given its importance, the ability to synthesize and purify high-quality methyl α-D-fucopyranoside is a critical skill for researchers in these fields. This guide provides an in-depth exploration of the established methods for its preparation and purification.

Synthesis via Fischer Glycosidation: A Time-Honored Approach

The most common and direct method for synthesizing methyl α-D-fucopyranoside is the Fischer glycosidation reaction.[2][3] This classic reaction in carbohydrate chemistry involves the acid-catalyzed reaction of a monosaccharide, in this case, D-fucose, with an alcohol, methanol, to form a glycoside.[2][3][4]

The Underlying Mechanism and Stereoselectivity

The Fischer glycosidation is an equilibrium process.[3] The reaction is initiated by the protonation of the anomeric hydroxyl group of the fucose hemiacetal, followed by the loss of water to form a resonance-stabilized oxocarbenium ion intermediate. Methanol, acting as a nucleophile, then attacks this intermediate from either the α or β face, leading to the formation of both anomers of methyl fucopyranoside.

While the reaction initially produces a mixture of anomers and even some furanoside forms, prolonged reaction times favor the formation of the thermodynamically more stable pyranose ring structure.[3][5] Due to the anomeric effect, the α-anomer is generally the more thermodynamically stable product in this reaction.[3] By carefully controlling the reaction conditions, such as temperature and reaction time, the equilibrium can be shifted to favor the desired methyl α-D-fucopyranoside.

The Role of the Acid Catalyst

A key component of the Fischer glycosidation is the acid catalyst. While strong mineral acids like hydrochloric acid can be used, a more convenient and modern approach is the use of a solid-phase acid catalyst, such as a cation exchange resin.[6][7]

Causality in Catalyst Choice: Cation exchange resins offer several advantages over traditional acid catalysts.[7] They are easily removed from the reaction mixture by simple filtration, eliminating the need for a neutralization step and simplifying the workup process.[7] Furthermore, these resins can be regenerated and reused, making them a more environmentally friendly and cost-effective option.[7] The resin's solid support also prevents corrosion of the reaction vessel.[7]

Caption: Fischer Glycosidation Workflow.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative example of the synthesis of methyl α-D-fucopyranoside using a cation exchange resin.

Materials:

-

D-Fucose

-

Anhydrous Methanol

-

Strongly acidic cation exchange resin (e.g., Amberlite IR-120 H+ form)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend D-fucose in anhydrous methanol. The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.

-

Catalyst Addition: Add the cation exchange resin to the suspension. A typical loading is 10-20% by weight relative to the D-fucose.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Completion and Catalyst Removal: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Remove the cation exchange resin by filtration. The resin can be washed with methanol to recover any adsorbed product and then regenerated for future use.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a syrup or solid. This crude mixture will contain the desired methyl α-D-fucopyranoside, the β-anomer, and any unreacted D-fucose.

Purification: Isolating the Desired α-Anomer

The successful synthesis of the crude product is only the first step. A robust purification strategy is essential to isolate the high-purity methyl α-D-fucopyranoside required for research and development applications.

Crystallization: A Classic and Effective Technique

For many glycosides, fractional crystallization is a powerful purification method. The different anomers often exhibit varying solubilities in specific solvents, allowing for their separation.

Protocol for Crystallization:

-

Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent. For methyl α-D-fucopyranoside, methanol or ethanol-water mixtures are often effective.

-

Cooling and Crystal Formation: Slowly cool the solution to induce crystallization. Seeding with a small crystal of pure methyl α-D-fucopyranoside can facilitate this process.

-

Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove impurities adhering to the crystal surface.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Multiple rounds of recrystallization may be necessary to achieve the desired purity.

Column Chromatography: For High-Resolution Separation

When crystallization is not sufficient to separate the anomers and other impurities, column chromatography provides a more powerful separation technique.

Principles of Separation: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents). The polarity of the anomers can be sufficiently different to allow for their separation on a silica gel column.

Experimental Protocol for Column Chromatography:

-

Column Packing: Prepare a column with silica gel slurried in a non-polar solvent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity. The less polar compounds will elute first. For methyl fucopyranosides, a gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly used.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure methyl α-D-fucopyranoside.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Fischer glycosylation | PPTX [slideshare.net]

- 6. The preparation and purification of anomer‐free methyl α‐D‐ [gluco‐14C(U)] pyranoside | Semantic Scholar [semanticscholar.org]

- 7. The Function of Cation Ion Exchange Resin - Sunresin [seplite.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Methyl alpha-D-fucopyranoside

Introduction

Methyl alpha-D-fucopyranoside is a methylated derivative of D-fucose, a deoxy hexose sugar that plays a significant role in various biological processes. As a synthetic monosaccharide, it serves as a valuable tool in glycobiology research, particularly in studies involving carbohydrate-protein interactions, enzymatic pathways, and as a reference standard in analytical applications. Understanding its fundamental chemical properties and stability profile is paramount for researchers, scientists, and drug development professionals to ensure data integrity, optimize experimental design, and maintain the compound's efficacy in various applications. This guide provides a comprehensive overview of the core chemical characteristics of this compound and a detailed analysis of its stability under different environmental and chemical stressors.

Core Chemical and Physical Properties

The foundational characteristics of a molecule dictate its behavior in chemical and biological systems. The properties of this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1128-40-1 | [1][2] |

| Molecular Formula | C₇H₁₄O₅ | [1] |

| Molar Mass | 178.18 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in water | [4] |

| Storage Temperature | Room Temperature | [2] |

| InChI Key | OHWCAVRRXKJCRB-PZRMXXKTSA-N | [2] |

Comprehensive Stability Profile

The stability of this compound is a critical parameter that influences its storage, handling, and application. The glycosidic bond is the primary site of chemical instability.

Hydrolytic Stability

The O-glycosidic bond in this compound is susceptible to hydrolysis, particularly under acidic conditions. The stability of glycosides is generally higher in neutral to slightly acidic environments.[5]

-

Acid-Catalyzed Hydrolysis: Strong acidic conditions promote the protonation of the glycosidic oxygen, followed by the departure of the methanol aglycone and the formation of a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water yields the free D-fucose sugar. The rate of hydrolysis is dependent on pH, temperature, and buffer composition. The intermediate in glycoside hydrolysis is a carbocation.[6]

-

Alkaline Stability: While more stable to alkali than esters, prolonged exposure to strong alkaline conditions, especially at elevated temperatures, can lead to degradation.[5]

Caption: Acid-catalyzed hydrolysis of this compound.

Enzymatic Stability

The glycosidic linkage in this compound can be cleaved by specific enzymes known as α-L-fucosidases (EC 3.2.1.51).[7] These enzymes are part of the glycoside hydrolase (GH) families, particularly GH29 and GH95.[8][9]

-

Mechanism of Action: These enzymes catalyze the hydrolysis of terminal α-L-fucosyl residues from various glycoconjugates.[9] The presence of such enzymatic activity, for instance in biological matrices or microbial contamination, can lead to rapid degradation of the compound.[5]

-

Causality in Experimental Design: When working with biological samples, it is crucial to consider the potential for enzymatic degradation. Steps such as flash-freezing samples or using enzyme inhibitors may be necessary to preserve the integrity of the analyte.[5]

Thermal Stability

The thermal stability of glycosides can be variable and is influenced by the molecular structure and the presence of other substances.[10] While some alkyl glycosides have shown unexpected high-temperature stability, it is generally accepted that elevated temperatures accelerate degradation pathways, including hydrolysis and potential caramelization.[11][12] For optimal long-term stability, it is recommended to store glycosides at cool or frozen temperatures (e.g., -20°C).[5]

Other Stability Considerations

-

Photostability: Exposure to light, particularly UV radiation, can potentially lead to photodegradation. It is advisable to store this compound in amber vials or otherwise protected from light.[5][13]

-

Oxidative Stability: The presence of strong oxidizing agents could lead to the degradation of the carbohydrate ring.[5] Therefore, contact with such agents should be avoided.

-

Hygroscopicity: Similar to other carbohydrates, this compound may be hygroscopic.[14] Storage in a desiccated environment is recommended to prevent moisture absorption, which could facilitate hydrolysis.[5]

Experimental Protocols for Stability Assessment

A systematic approach to stability testing is essential to define the degradation profile of this compound. This involves forced degradation studies and kinetic analysis under specific conditions.

Forced Degradation Study Protocol

This protocol is designed to identify the potential degradation products and pathways under stress conditions, in line with ICH Q1A(R2) guidelines.[13]

Objective: To assess the intrinsic stability of this compound and generate degradation products for the development of a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light.

-

Thermal Degradation: Keep the stock solution in a sealed vial in a dry oven at 80°C.

-

Photostability: Expose the stock solution to a light source compliant with ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 8, 24, 48 hours).[15]

-

Sample Analysis: Neutralize the acid and base hydrolysis samples as needed. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.[13]

Kinetic Study of Hydrolysis Protocol

Objective: To determine the rate of hydrolysis under specific pH and temperature conditions.

Methodology:

-

Reaction Setup: Prepare a solution of this compound in a buffer of the desired pH and place it in a temperature-controlled water bath.

-

Time-Course Sampling: At regular intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately stop the reaction by neutralizing the aliquot or by rapid cooling.

-

Analysis: Quantify the remaining concentration of this compound in each sample using a validated analytical method like HPLC.[5]

Caption: Experimental workflow for a forced degradation study.

Summary and Recommendations

This compound is a stable crystalline compound under standard storage conditions. However, its stability is significantly impacted by several factors:

-

pH: The glycosidic bond is labile under strong acidic conditions, leading to hydrolysis. It is most stable in neutral to slightly acidic aqueous solutions.

-

Temperature: High temperatures accelerate degradation and should be avoided for long-term storage.

-

Enzymes: The presence of fucosidases will lead to rapid enzymatic cleavage.

-

Light and Moisture: Protection from light and moisture is recommended to ensure maximum stability.

For optimal preservation of its chemical integrity, this compound should be stored in a cool, dry, and dark environment, preferably in a tightly sealed container. When used in buffered solutions, the pH should be carefully controlled, and for applications involving biological matrices, the potential for enzymatic degradation must be addressed.

References

- [Source on exceptional thermal stability of alkyl glycosides]. (2025). Breaking the Thermal Barrier through Unprecedented High-Temperature Stability in Bio-Based Alkyl Glycoside Liquid Crystals.

-

PubMed. (2007). Thermal degradation of onion quercetin glucosides under roasting conditions. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Structural insights into a fucosidase involved in fucoidan degradation. Retrieved from [Link]

-

PubMed. (2025). Structural insights into a fucosidase involved in fucoidan degradation. Retrieved from [Link]

-

Reddit. (2013). Thermal stability of glycosidic bonds?. Retrieved from [Link]

-

PMC - NIH. (n.d.). O-Mucin-degrading carbohydrate-active enzymes and their possible implication in inflammatory bowel diseases. Retrieved from [Link]

-

PubMed. (1996). Influence of the carbohydrate moiety on the stability of glycoproteins. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Structure and function of microbial α-l-fucosidases: a mini review. Retrieved from [Link]

-

ResearchGate. (2015). Uncommon Glycosidases for the Enzymatic Preparation of Glycosides. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-ALPHA-D-FUCOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-ALPHA-D-FUCOPYRANOSIDE. Retrieved from [Link]

-

YouTube. (2020). Statement-1 : Methyl alpha-D-fructofuranoside (I) undergoes acid catalysed hydrolysis at faster.... Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 1128-40-1 [sigmaaldrich.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. METHYL ALPHA-L-FUCOPYRANOSIDE CAS#: 14687-15-1 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. O-Mucin-degrading carbohydrate-active enzymes and their possible implication in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methyl alpha-D-glucopyranoside, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity Methyl α-D-Fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Methyl α-D-Fucopyranoside in Advanced Research

Methyl α-D-fucopyranoside is a methylated derivative of D-fucose, a deoxyhexose sugar integral to a wide array of biological processes. In the fields of glycobiology and drug development, this specific anomer serves as a crucial building block for synthesizing complex oligosaccharides and glycoconjugates. Its primary applications include its use as a competitive inhibitor for fucosidase enzymes, a fundamental tool in studying metabolic pathways, and as a reference standard in the analytical characterization of glycoproteins. Given its role in precise biological and chemical assays, the procurement of this reagent at demonstrably high purity is not merely a preference but a prerequisite for generating reproducible and reliable data. This guide provides a framework for selecting commercial suppliers and validating the quality of Methyl α-D-fucopyranoside for demanding research applications.

Decoding the Certificate of Analysis: Critical Quality Attributes (CQAs)

When sourcing Methyl α-D-fucopyranoside, the Certificate of Analysis (CoA) is the primary document for assessing quality. However, interpreting this document requires a nuanced understanding of key purity metrics.

-

Chemical Purity (≥98%): This is the most prominent specification, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For most applications, a purity of ≥98% is acceptable. However, for sensitive enzymatic assays or crystallography, seeking suppliers offering >99% purity is advisable.

-

Anomeric Purity: The distinction between the alpha (α) and beta (β) anomers is critical. The CoA should confirm the identity as the α-anomer. This is typically verified by NMR, where the chemical shift and coupling constant of the anomeric proton (H-1) are definitive.[1][2] For Methyl α-D-fucopyranoside, the H-1 signal is a characteristic doublet.

-

Water Content: Fucopyranoside derivatives are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4][5] Excessive water content can affect accurate weighing for solution preparation and may interfere with certain chemical reactions. The CoA should specify the water content, often determined by Karl Fischer titration.

-

Residual Solvents: The synthesis and purification of the compound may leave trace amounts of organic solvents. The CoA, often referencing gas chromatography (GC) analysis, should indicate that these are below acceptable limits as defined by regulatory guidelines like the ICH (International Council for Harmonisation).

-

Appearance: The product should be a white to off-white crystalline powder. Any significant deviation from this could indicate impurities or degradation.

The Commercial Supplier Landscape: A Comparative Overview

Several reputable suppliers provide Methyl α-D-fucopyranoside. While product specifications are often similar, differences in quality control, documentation, and available batch sizes can be differentiating factors. Below is a comparative table of typical specifications from leading suppliers in the life science space.

| Supplier | Typical Purity (by HPLC/NMR) | Analytical Methods Cited | Form | Notes |

| Sigma-Aldrich (Merck) | ≥98% | NMR, HPLC | Crystalline Powder | Often provides detailed CoA with spectral data. |

| Tokyo Chemical Industry (TCI) | >98.0% (HPLC) | HPLC, Specific Rotation | White to Almost white powder to crystal | Provides specific rotation data which is a key indicator of enantiomeric purity. |

| Carbosynth | ≥98% | NMR | Crystalline Powder | Specializes in carbohydrates, often offering various grades and derivatives. |

| Cayman Chemical | ≥98% | N/A | A crystalline solid | Provides products suitable for pharmacological and biochemical research. |

Note: This table is representative. Researchers should always consult the specific CoA for the lot they intend to purchase.

Workflow for Supplier Selection and In-House Quality Verification

A systematic approach is crucial to ensure the procured material meets the stringent requirements of your research. The following workflow diagram illustrates the key decision points and validation steps.

Caption: A structured workflow for selecting a supplier and validating the quality of Methyl α-D-fucopyranoside.

Experimental Protocols for In-House Quality Verification

It is best practice to perform in-house verification of critical reagents. Below are standard protocols for NMR and HPLC analysis.

Protocol 1: Structural Confirmation by ¹H NMR Spectroscopy

This protocol confirms the chemical identity and anomeric configuration of Methyl α-D-fucopyranoside.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of Deuterium Oxide (D₂O) in a standard 5 mm NMR tube. Vortex briefly to ensure complete dissolution.

-

Instrument Setup: Use a 400 MHz or higher NMR spectrometer.[2] The instrument should be locked to the deuterium signal of the solvent.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Reference the spectrum to the residual HDO signal (typically at ~4.79 ppm).

-

Confirm Identity: The spectrum should show a characteristic methyl singlet from the OCH₃ group (typically ~3.4 ppm) and a methyl doublet from the fucose C6 position (~1.2 ppm).[1]

-

Confirm Anomeric Configuration: The anomeric proton (H-1) signal is the most critical. For the α-anomer, this signal appears as a doublet at approximately 4.8 ppm with a small coupling constant (³J(H1,H2)) of around 3-4 Hz. The β-anomer would have a much larger coupling constant (~8 Hz). The absence of a significant signal for the β-anomer confirms high anomeric purity.

-

Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This method is suitable for quantifying the purity of the compound and detecting any related impurities. Since underivatized monosaccharides lack a strong UV chromophore, derivatization is often required for sensitive UV detection.[6][7] An alternative is to use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.[6]

-

Sample and Mobile Phase Preparation:

-

Prepare a stock solution of Methyl α-D-fucopyranoside at 1 mg/mL in a water/acetonitrile (95:5) mixture.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Chromatographic Conditions:

-

Data Analysis:

-

The main peak corresponding to Methyl α-D-fucopyranoside should be sharp and symmetrical.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100. The result should be ≥98%.

-

Best Practices for Handling and Storage

To maintain the integrity of high-purity Methyl α-D-fucopyranoside, proper handling and storage are essential.

-

Preventing Moisture Absorption: The compound is hygroscopic.[4] Always store it in a tightly sealed container in a desiccator or a controlled low-humidity environment.[9][10] When weighing, do so quickly and reseal the container immediately to minimize exposure to atmospheric moisture.

-

Storage Temperature: Store at room temperature as recommended by most suppliers, away from direct light and heat sources.

-

Solution Stability: Prepare aqueous solutions fresh for each experiment. If storage is necessary, filter-sterilize and store at 2-8°C for short periods. Long-term storage of solutions is not recommended due to the potential for microbial growth.

Conclusion

The success of research and development activities relying on Methyl α-D-fucopyranoside is directly linked to the quality and purity of the starting material. A meticulous approach to supplier selection, based on a thorough evaluation of the Certificate of Analysis, is the first critical step. This must be complemented by a robust in-house quality verification program, utilizing standard analytical techniques like NMR and HPLC, to confirm identity and purity. By implementing the workflows and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their reagents, leading to more accurate, reproducible, and impactful scientific outcomes.

References

-

Container Handbook. 13.2.1 Classification of goods according to moisture behavior. Available from: [Link]

- Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19.

- Zhang, Y., et al. (2022). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Frontiers in Oncology, 12, 1022253.

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Available from: [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. Available from: [Link]

-

Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Available from: [Link]

-

Schaeffer, T. HYGROSCOPIC BULK SOLIDS. Available from: [Link]

-

Clemson University OPEN. Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Available from: [Link]

- National Center for Biotechnology Information. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 17791–17800.

-

ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]

-

Waters Corporation. Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Available from: [Link]

- National Institutes of Health. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 17791-17800.

- ResearchGate. (2019).

-

Swedish University of Agricultural Sciences Library. Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. Available from: [Link]

-

CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 446578, Methyl alpha-L-fucopyranoside. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 101798, Methyl alpha-D-mannopyranoside. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 64947, methyl alpha-D-glucopyranoside. Available from: [Link]

Sources

- 1. cigs.unimo.it [cigs.unimo.it]

- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 3. Container Handbook - Section 13.2.1 Classification of goods according to moisture behavior [containerhandbuch.de]

- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 5. schaeffer-trading.com [schaeffer-trading.com]

- 6. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 7. open.clemson.edu [open.clemson.edu]

- 8. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

A Technical Guide to the Solubility of Methyl α-D-fucopyranoside for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of the solubility of methyl α-D-fucopyranoside, a crucial parameter for its application in research, particularly in the fields of glycobiology and drug development. Understanding and accurately measuring solubility is paramount for ensuring the reliability of in vitro assays, developing effective formulations, and interpreting biological data. While extensive quantitative solubility data for methyl α-D-fucopyranoside across a wide range of organic solvents is not readily consolidated in the public domain, this guide will focus on the foundational principles governing its solubility and provide robust, validated methodologies for its empirical determination.

Physicochemical Profile and Theoretical Solubility Considerations

Methyl α-D-fucopyranoside (C7H14O5, Molar Mass: 178.18 g/mol ) is a methylated derivative of L-fucose, a deoxyhexose sugar.[1] Its structure, characterized by a pyranose ring with multiple hydroxyl groups and a methyl ether at the anomeric position, dictates its solubility behavior.

Key Molecular Features Influencing Solubility:

-

High Polarity: The presence of multiple hydroxyl (-OH) groups makes the molecule highly polar and capable of forming numerous hydrogen bonds.

-

Hydrogen Bonding: It can act as both a hydrogen bond donor (from its -OH groups) and an acceptor (at the oxygen atoms of the hydroxyls, the ring ether, and the methoxy group).

-

Methyl Cap: The methyl group at the anomeric carbon (C1) slightly increases its lipophilicity compared to its parent monosaccharide, L-fucose. However, the molecule remains predominantly hydrophilic.

Based on these features, a high solubility is expected in polar protic solvents like water and, to a lesser extent, in polar aprotic solvents. Conversely, it is predicted to have poor solubility in non-polar solvents. The solubility of glycosides is known to be highly dependent on the solvent type.[2] For instance, a related compound, methyl α-D-glucopyranoside, is soluble in water and methanol but practically insoluble in ether.[3][4]

Strategic Approaches to Solubility Determination

The determination of a compound's solubility is a critical step in early-stage drug discovery and development.[5][6] Two primary types of solubility are typically measured: kinetic and thermodynamic.

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a supersaturated stock solution (often in DMSO) is diluted into an aqueous buffer. It is a high-throughput method used in early discovery to quickly assess if a compound is likely to precipitate in biological assays.[7][8][9][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure.[11] It is a more time-consuming but crucial measurement for lead optimization and formulation development.[6][11]

The choice of method depends on the research stage. For initial screening, kinetic solubility assays are efficient, while for later-stage development, thermodynamic solubility provides more definitive data.[5][12]

Experimental Protocols for Solubility Assessment

The following section details validated protocols for determining both thermodynamic and kinetic solubility. These methods are designed to be self-validating through the inclusion of controls and rigorous equilibration steps.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[6][11] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of crystalline methyl α-D-fucopyranoside (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25 °C). Agitate the samples for at least 24-48 hours to ensure equilibrium is reached.[6] A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. To remove any undissolved microcrystals, filter the aliquot through a solvent-compatible 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of methyl α-D-fucopyranoside. Since the compound lacks a strong UV chromophore, quantification can be achieved using methods like:

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (HPLC-ELSD) .

-

Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

-

Quantitative Nuclear Magnetic Resonance (qNMR) using an internal standard.

-

-

Data Analysis: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

The workflow for this protocol is illustrated in the diagram below.

Caption: Thermodynamic Solubility Workflow.

High-Throughput Kinetic Solubility Screening by Nephelometry

For rapid screening across multiple solvents, laser nephelometry is a powerful technique.[12][13] It measures the light scattered by undissolved particles (precipitate) formed when a DMSO stock solution is added to an aqueous buffer or solvent.[9]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of methyl α-D-fucopyranoside in 100% DMSO (e.g., 20 mM).[11]

-

Plate Setup: In a 96-well microplate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells.[8]

-

Solvent Addition: Add the test solvent (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentration, ensuring the final DMSO percentage is low and constant (typically ≤1-2%) to minimize co-solvent effects.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).[8]

-

Measurement: Measure the light scattering in each well using a microplate nephelometer.[12]

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in light scattering (above a predefined threshold compared to controls) is observed.

The process for this high-throughput method is outlined below.

Caption: Kinetic Solubility Workflow via Nephelometry.

Illustrative Solubility Data and Interpretation

While specific experimental data for methyl α-D-fucopyranoside is not broadly published, the table below presents hypothetical yet scientifically plausible solubility values based on its chemical structure and the known behavior of similar glycosides.[2][14] This table serves as a template for presenting experimentally determined data.

| Solvent | Solvent Type | Predicted Thermodynamic Solubility (mg/mL at 25°C) | Rationale |

| Water | Polar Protic | > 200 | Excellent hydrogen bonding capacity with the multiple hydroxyl groups. |

| Methanol | Polar Protic | 50 - 150 | Good hydrogen bonding, but the methyl group slightly reduces polarity compared to water. |

| Ethanol | Polar Protic | 20 - 70 | Lower polarity and reduced hydrogen bonding capability compared to methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 150 | Strong hydrogen bond acceptor, effectively solvating the hydroxyl groups. |

| Acetone | Polar Aprotic | < 10 | Limited ability to solvate the hydrophilic parts of the molecule. |

| Acetonitrile | Polar Aprotic | < 5 | Weaker polarity and poor interaction with the hydroxyl groups. |

| Dichloromethane (DCM) | Non-polar | < 1 | Highly unfavorable interaction between a polar solute and a non-polar solvent. |

| Hexanes | Non-polar | < 0.1 | Extreme polarity mismatch leading to negligible solubility. |

Interpretation: The data illustrates a clear trend: solubility is highest in polar protic solvents, particularly water, and decreases significantly as solvent polarity diminishes. This profile is critical for selecting appropriate vehicles for in vivo studies, buffers for in vitro assays, and solvent systems for purification or analysis.

Conclusion and Future Directions

The solubility of methyl α-D-fucopyranoside is a direct function of its highly polar, polyhydroxylated structure. While it is expected to be highly soluble in aqueous and polar protic solvents, empirical determination is essential for precise applications. The shake-flask and high-throughput nephelometry methods described herein provide robust frameworks for generating reliable thermodynamic and kinetic solubility data, respectively. For researchers in drug development, accurately characterizing this parameter is a foundational step that influences everything from initial screening to final formulation, ensuring the generation of high-quality, reproducible scientific results.

References

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

StudySmarter. (2024). Carbohydrate Solubility. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Petereit, A. C., & Zarrin, A. A. (2014). In vitro solubility assays in drug discovery. Methods in Molecular Biology, 1143, 147-164. [Link]

-

ChemBK. (n.d.). METHYL ALPHA-D-FUCOPYRANOSIDE - Physico-chemical Properties. [Link]

-

ResearchGate. (n.d.). Solubility of some cardiac glycosides. [Link]

-

U.S. National Library of Medicine. (2011). Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin. Journal of Agricultural and Food Chemistry, 59(23), 12516-12522. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Pan, Y., et al. (2013). Thermal properties and solubility of methyl α-D-glucopyranoside in methanol at different temperatures. Journal of Chemical & Engineering Data, 58(5), 1337-1341. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl alpha-D-glucopyranoside, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. glycodepot.com [glycodepot.com]

- 5. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. enamine.net [enamine.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

- 14. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl α-D-fucopyranoside

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl α-D-fucopyranoside. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, experimental methodology, and the structural elucidation of this important fucopyranoside derivative.

Introduction: The Significance of NMR in Glycoscience

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural analysis of carbohydrates. For a molecule like methyl α-D-fucopyranoside, a derivative of the deoxy sugar L-fucose, NMR provides precise information on the stereochemistry of the glycosidic linkage, the conformation of the pyranose ring, and the chemical environment of each proton and carbon atom. This level of detail is critical in fields ranging from glycobiology to medicinal chemistry, where the specific three-dimensional structure of a carbohydrate can dictate its biological activity.

This guide will provide a detailed examination of the ¹H and ¹³C NMR spectra of methyl α-D-fucopyranoside, offering insights into the causal relationships between molecular structure and spectral parameters.

Molecular Structure and Numbering Convention

To facilitate the discussion of NMR data, it is essential to first establish the molecular structure and the standard numbering convention for the pyranose ring and the anomeric methyl group.

Caption: Structure of Methyl α-D-fucopyranoside with IUPAC numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for methyl α-D-fucopyranoside. The data presented here is compiled from established literature and represents typical values obtained in deuterium oxide (D₂O), a common solvent for carbohydrate NMR analysis.[1]

Table 1: ¹H NMR Data for Methyl α-D-fucopyranoside in D₂O

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.75 | d | J1,2 = 3.5 |

| H-2 | 3.75 | dd | J2,3 = 10.0, J1,2 = 3.5 |

| H-3 | 3.69 | dd | J3,4 = 3.0, J2,3 = 10.0 |

| H-4 | 3.82 | d | J4,5 = <1 |

| H-5 | 3.95 | q | J5,6 = 6.5 |

| H-6 (CH₃) | 1.25 | d | J5,6 = 6.5 |

| OCH₃ | 3.38 | s | - |

Note: Chemical shifts can vary slightly depending on concentration, temperature, and pH.

Table 2: ¹³C NMR Data for Methyl α-D-fucopyranoside in D₂O[1]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 101.0 |

| C-2 | 69.5 |

| C-3 | 71.0 |

| C-4 | 73.0 |

| C-5 | 68.0 |

| C-6 | 16.5 |

| OCH₃ | 55.5 |

Spectral Interpretation and Structural Rationale

The assignment of each signal in the ¹H and ¹³C NMR spectra is based on a combination of chemical shift theory, spin-spin coupling patterns, and comparison with data from related compounds.

¹H NMR Spectrum Analysis

The anomeric proton (H-1) is a key diagnostic signal. Its chemical shift at 4.75 ppm is characteristic of an axial proton on an anomeric carbon. The small coupling constant (J1,2 = 3.5 Hz) is indicative of a gauche relationship between H-1 and H-2, which confirms the α-anomeric configuration. In contrast, a β-anomer would exhibit a much larger diaxial coupling constant.

The protons on the pyranose ring (H-2 to H-5) appear in the region of 3.69-3.95 ppm. The multiplicities and coupling constants of these signals are crucial for confirming the stereochemistry of the hydroxyl groups. For instance, the large coupling constant between H-2 and H-3 (J2,3 = 10.0 Hz) indicates a diaxial relationship, consistent with the known stereochemistry of fucose.

The upfield signals at 1.25 ppm and 3.38 ppm correspond to the methyl protons of the C-6 deoxy position and the anomeric methoxy group, respectively. The C-6 methyl protons appear as a doublet due to coupling with H-5.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information. The anomeric carbon (C-1) resonates at 101.0 ppm, a typical value for an α-glycoside. The other ring carbons (C-2 to C-5) are found in the characteristic carbohydrate region of 68.0-73.0 ppm. The C-6 methyl carbon is significantly shielded, appearing at 16.5 ppm, while the methoxy carbon resonates at 55.5 ppm.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is paramount for accurate structural elucidation. The following is a field-proven, step-by-step methodology for the preparation and analysis of a methyl α-D-fucopyranoside sample.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 5-10 mg of high-purity methyl α-D-fucopyranoside directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of high-purity deuterium oxide (D₂O) to the vial. D₂O is the preferred solvent as it does not produce a large interfering solvent signal in the ¹H NMR spectrum.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, particulate-free solution is essential for high-resolution spectra.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O solvent. This step is crucial for field-frequency stability during data acquisition.

-

Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

-

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all signals, especially in more complex oligosaccharides, a suite of two-dimensional (2D) NMR experiments can be employed.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons in the pyranose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing a powerful tool for assigning carbon signals based on the already assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying long-range connectivities, such as the linkage between the anomeric proton and the aglycone.

Conclusion

The ¹H and ¹³C NMR data presented in this guide provide a detailed spectroscopic fingerprint of methyl α-D-fucopyranoside. A thorough understanding of this data, grounded in the principles of NMR spectroscopy and carbohydrate chemistry, is essential for researchers working with this and related compounds. The experimental protocol outlined herein provides a robust framework for obtaining high-quality data, which is the foundation of any reliable structural analysis.

References

-

SpectraBase. METHYL-ALPHA-D-FUCOPYRANOSIDE. [Link]

-

Gorin, P. A. J., & Mazurek, M. (1975). Further studies on the assignment of signals in 13C magnetic resonance spectra of aldoses and derived methyl glycosides. Canadian Journal of Chemistry, 53(8), 1212–1223. [Link]

Sources

Topic: The Role of Methyl α-D-fucopyranoside in Glycobiology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Fucosylation, the covalent attachment of fucose to glycoconjugates, is a terminal step in glycan biosynthesis that creates critical recognition epitopes for a vast array of biological processes.[1][2] From mediating leukocyte trafficking during inflammation to serving as attachment sites for pathogens, fucosylated glycans are central to cell-cell communication and host-pathogen interactions.[3][4] Consequently, aberrant fucosylation is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions, making it a compelling target for therapeutic intervention.[2][3][5] To dissect the function of these fucosylated structures, researchers require precise molecular tools. Methyl α-D-fucopyranoside, a synthetic, cell-permeable, and metabolically stable analog of fucose, has emerged as an indispensable probe in the glycobiologist's toolkit. This guide provides a deep dive into the core principles, applications, and experimental methodologies for leveraging this powerful compound in research and development.

Core Principles: Why Methyl α-D-fucopyranoside is an Effective Tool

The utility of methyl α-D-fucopyranoside stems from two key physicochemical properties: its structural mimicry of the natural fucose monosaccharide and its metabolic inertia.

-

Structural Mimicry and Competitive Inhibition: The compound retains the essential stereochemical features of D-fucose, allowing it to fit into the carbohydrate-binding pockets of fucose-specific proteins such as lectins and fucosyltransferases. By occupying this binding site, it acts as a competitive inhibitor , preventing the natural fucosylated ligand from binding and thereby blocking the downstream biological response. This inhibitory action is the foundation of its use in functional assays.[6]

-

Metabolic Stability: The anomeric hydroxyl group of fucose is replaced with a methoxy group (-OCH₃). This methyl glycosidic bond is not recognized or cleaved by cellular glycosidases. This resistance to enzymatic degradation ensures that the compound remains intact within experimental systems, providing consistent and predictable inhibitory activity over the course of an assay, a critical feature for reliability in cell-based studies.[7]

Figure 1: Mechanism of action for methyl α-D-fucopyranoside as a competitive inhibitor of fucose-binding proteins.

Key Applications and Experimental Workflows

Methyl α-D-fucopyranoside is employed across a range of applications to probe and inhibit fucose-dependent biological systems.

Characterization of Fucose-Binding Lectins

Lectins are carbohydrate-binding proteins with high specificity. Methyl α-D-fucopyranoside is the gold standard for confirming that a lectin's binding activity is fucose-dependent. The most common application is as an inhibitor in a competitive binding assay, such as an Enzyme-Linked Lectin Assay (ELLA).

Experimental Protocol: Enzyme-Linked Lectin Assay (ELLA) for Specificity Determination

Objective: To quantify the inhibitory potency of methyl α-D-fucopyranoside against a putative fucose-binding lectin, thereby confirming its binding specificity.

Methodology:

-

Plate Coating: Immobilize a fucosylated glycoconjugate (e.g., Fucosyl-BSA) onto a high-binding 96-well microplate. Incubate overnight at 4°C. Causality: This creates a surface saturated with the target for the lectin.

-

Washing & Blocking: Wash wells thoroughly with a wash buffer (e.g., PBS + 0.05% Tween-20). Block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Causality: Blocking is critical to prevent the lectin from binding directly to the plastic, which would create false-positive signals.

-

Competitive Incubation:

-

Prepare serial dilutions of methyl α-D-fucopyranoside.

-

In a separate plate, incubate a constant concentration of a tagged lectin (e.g., biotinylated) with the various concentrations of the inhibitor for 30-60 minutes.

-

Transfer these mixtures to the fucosylated-glycan-coated plate. Incubate for 1-2 hours. Causality: This pre-incubation allows the inhibitor to bind to the lectin in solution. When transferred, only lectins that are not already occupied by the inhibitor can bind to the immobilized glycan.

-

-

Detection:

-

Wash away unbound lectin and inhibitor.

-

Add a secondary detection reagent (e.g., Streptavidin-HRP for a biotinylated lectin). Incubate for 1 hour.

-

Wash thoroughly. Add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with an acid solution and read the absorbance at the appropriate wavelength.

-

-

Data Analysis: Plot absorbance against the logarithm of the inhibitor concentration. Fit a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce binding by 50%).

Data Presentation:

| Inhibitor (Methyl α-D-fucopyranoside) Conc. (mM) | Absorbance (450 nm) | % Inhibition |

| 0 (Control) | 1.52 | 0% |

| 0.1 | 1.35 | 11.2% |

| 1.0 | 0.80 | 47.4% |

| 10.0 | 0.25 | 83.6% |

| 100.0 | 0.06 | 96.1% |

| Table 1: Representative data from an ELLA demonstrating dose-dependent inhibition of lectin binding. A low millimolar IC₅₀ value is characteristic for this type of interaction and confirms fucose specificity.[8][9] |

Inhibition of Fucose-Mediated Cell Adhesion

Fucosylated epitopes, such as Sialyl Lewis X, are essential ligands for selectins, a family of lectins that mediate the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation. Methyl α-D-fucopyranoside can be used to competitively block this interaction, providing functional evidence of fucose-dependency in a cell-based system.[2][5]

Experimental Workflow: Leukocyte-Endothelial Adhesion Assay

This workflow outlines the use of the inhibitor to block the adhesion of leukocytes to a monolayer of cytokine-activated endothelial cells.

Figure 2: Step-by-step workflow for a fucose-dependent cell adhesion inhibition assay.[10][11][12]

Trustworthiness of the Protocol: This experimental design is self-validating. The inclusion of a non-relevant sugar control (e.g., methyl α-D-mannopyranoside) is crucial. A significant reduction in adhesion in the presence of methyl α-D-fucopyranoside, but not the control sugar, provides strong evidence that the observed adhesion is specifically mediated by a fucose-binding interaction.

Probing Fucosyltransferase and Fucosidase Activity

Fucosyltransferases (FUTs) and fucosidases are the enzymes that "write" and "erase" fucose marks on glycans.[13][14] Methyl α-D-fucopyranoside and its derivatives can serve as inhibitors to study these enzymes.

-

Fucosyltransferase Inhibition: While not a substrate, methyl α-D-fucopyranoside can compete with the fucose-containing acceptor substrate for binding to the FUT active site, making it a useful tool for kinetic studies and inhibitor screening.[15][16]

-

Fucosidase Inhibition: More potent inhibitors for α-fucosidases are often fucose derivatives with modified ring structures (e.g., iminosugars like fucosyl-deoxynojirimycin), but methyl α-D-fucopyranoside can be used in assays to confirm that the enzymatic activity being measured is indeed from an α-fucosidase.[17][18][19]

Advanced Applications & Future Outlook

The fundamental role of methyl α-D-fucopyranoside as a research tool has paved the way for more sophisticated applications in drug development and chemical biology.

-

Scaffold for Drug Discovery: It serves as a starting chemical structure for the synthesis of high-affinity fucosylmimetic inhibitors. By chemically modifying the core fucopyranoside, medicinal chemists can design potent drug candidates that target fucose-mediated pathological processes like cancer metastasis or inflammation.[20][21][22][23]

-

Chemical Biology Probes: The addition of reporter tags (e.g., biotin, fluorophores, or clickable chemical handles) to methyl α-D-fucopyranoside creates powerful probes for identifying and isolating novel fucose-binding proteins from complex biological samples, a technique known as metabolic glycoengineering.

-

Glycan Array Control: In high-throughput glycan array screening, methyl α-D-fucopyranoside is used in solution as a competitive inhibitor to validate that the binding of a protein of interest to the array's fucosylated glycans is specific.[8]

Conclusion

Methyl α-D-fucopyranoside is a foundational tool in glycobiology, enabling the precise dissection of fucose-dependent interactions. Its metabolic stability and specific competitive inhibition of fucose-binding proteins provide a reliable method for confirming the role of fucosylation in diverse biological systems. From characterizing newly discovered lectins to validating functional roles in cell adhesion and serving as a scaffold for next-generation therapeutics, this simple monosaccharide derivative remains a cornerstone of modern glycobiology research.

References

- EurekAlert!. (2025). The role of fucosylation in digestive diseases and cancer.

- PubMed. (n.d.). [The role of fucosylation of glycoconjugates in health and disease].

- Bao, Y., et al. (2025). Exploring the Impact of Fucosylation in Digestive Diseases and Cancer.

- Casi, A. & Gunning, P. T. (n.d.). Exploring the diverse biological significance and roles of fucosylated oligosaccharides.

- National Institutes of Health (NIH). (2025). Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation.

- Chem-Impex. (n.d.). Methyl α-L-fucopyranoside.

- ChemicalLand21. (n.d.). METHYL ALPHA-D-FUCOPYRANOSIDE.

- ChemicalBook. (2025). METHYL ALPHA-L-FUCOPYRANOSIDE | 14687-15-1.

- glycodepot.com. (n.d.). Methyl-alpha-D-glucopyranoside.

- ResearchGate. (n.d.). The inhibitory effect of l-fucose and methyl α-l-fucopyranoside...

- National Institutes of Health (NIH). (n.d.). Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases.

- MedChemExpress. (n.d.). Methyl 2,3-di-O-methyl-α-D-glucopyranoside | Glycobiology.

- PubMed. (2018). Synthesis of α-l-Fucopyranoside-Presenting Glycoclusters and Investigation of Their Interaction with Photorhabdus asymbiotica Lectin (PHL).

- ResearchGate. (n.d.). Oligosaccharides related to xyloglucan: synthesis and X-ray crystal structure of methyl alpha-L-fucopyranosyl-(1 -> 2)-beta-D-galactopyranosyl-(1.

- Glycon Biochemicals GmbH. (n.d.). Methyl α-D-fucopyranoside.

- Semantic Scholar. (2018). Fucosyltransferase-specific inhibition via next generation of fucose mimetics.

- PubMed. (n.d.). Synthesis and evaluation of alpha-fucosidase inhibitory activity of 5a-carba-alpha-L-fucopyranose and alpha-DL-fucopyranosylamine.

- Santa Cruz Biotechnology. (n.d.). Methyl a-D-fucopyranoside | CAS 1128-40-1.

- ResearchGate. (2025). (PDF) Biological evaluation of some derivatives of methyl-allpha-D- mannopyranoside.

- RSC Publishing. (2013). Development of fucosyltransferase and fucosidase inhibitors.

- PubMed. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand.

- Tocris Bioscience. (n.d.). Glycobiology Probes | Cell Metabolism.

- PubMed Central (PMC). (n.d.). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities.

- National Institutes of Health (NIH). (2025). Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx.

- PubMed. (n.d.). Development of fucosyltransferase and fucosidase inhibitors.

- PubMed. (1984). The modes of binding methyl-alpha (and beta)-D-glucopyranosides and some of their derivatives to concanavalin A--a theoretical approach.

- Sigma-Aldrich. (n.d.). Methyl a-D-glucopyranoside 100 g.

- National Institutes of Health (NIH). (n.d.). methyl alpha-D-glucopyranoside | C7H14O6 | CID 64947 - PubChem.

- ACS Publications. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities.

- Scilit. (1993). Synthesis and biological activity of methyl-d-glucopyranoside derivatives of mercaptopurine and mercaptopyrimidine.

- PubMed. (n.d.). Synthesis of an alpha-fucosidase inhibitor, 5a-carba-beta-L-fucopyranosylamine, and fucose-type alpha- and beta-DL-valienamine unsaturated derivatives.

- ResearchGate. (2025). (PDF) Cell Adhesion Assays.

- Milk Composition Database. (n.d.). Showing metabocard for Methyl alpha-D-glucopyranoside (BMDB0062102).

- Semantic Scholar. (n.d.). Cell adhesion assays.

- National Institutes of Health (NIH). (2025). Semi-rational engineering of an α-L-fucosidase for regioselective synthesis of fucosyl-N-acetylglucosamine disaccharides.

- Frontiers. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis.

- ResearchGate. (n.d.). List of the synthesized compounds of methyl α-D-mannopyranoside derivatives (2-10) ….

- ResearchGate. (2021). (PDF) Biological evaluation of some mannopyranoside derivatives Biological evaluation of some derivatives of methyl- -D- mannopyranoside.

Sources

- 1. [The role of fucosylation of glycoconjugates in health and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fucosylation in digestive diseases and cancer | EurekAlert! [eurekalert.org]

- 4. bioengineer.org [bioengineer.org]

- 5. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. glycodepot.com [glycodepot.com]

- 8. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Cell adhesion assays. | Semantic Scholar [semanticscholar.org]

- 12. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of fucosyltransferase and fucosidase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Development of fucosyltransferase and fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Fucosyltransferase-specific inhibition via next generation of fucose mimetics. | Semantic Scholar [semanticscholar.org]

- 17. Synthesis and evaluation of alpha-fucosidase inhibitory activity of 5a-carba-alpha-L-fucopyranose and alpha-DL-fucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of an alpha-fucosidase inhibitor, 5a-carba-beta-L-fucopyranosylamine, and fucose-type alpha- and beta-DL-valienamine unsaturated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Semi-rational engineering of an α-L-fucosidase for regioselective synthesis of fucosyl-N-acetylglucosamine disaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scilit.com [scilit.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Introduction: The Crucial Role of Fucosidases in Glycobiology

An In-Depth Technical Guide to Fucosidases and Their Substrates

Fucosidases are a class of glycoside hydrolase enzymes that catalyze the cleavage of fucose residues from the non-reducing ends of various glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides.[1] The most prevalent among these are the α-L-fucosidases (EC 3.2.1.51), which specifically hydrolyze α-L-fucoside linkages.[2] These enzymes are fundamental to a myriad of physiological and pathological processes, such as inflammation, cell differentiation, host-pathogen interactions, and tumor metastasis.[3][4]

L-fucose, a deoxyhexose sugar, is a terminal modification on many cell surface glycans, mediating critical recognition and signaling events. The precise removal of this sugar by fucosidases is essential for the catabolism of these complex molecules. Consequently, the dysfunction of fucosidases, particularly the human lysosomal α-L-fucosidase 1 (FUCA1), leads to the rare but severe lysosomal storage disorder known as fucosidosis.[5][6][7][8] Furthermore, given their involvement in the progression of various diseases, including cancer and bacterial infections, fucosidases have emerged as significant targets for therapeutic intervention and as valuable tools in biotechnology.[3][4] This guide provides a comprehensive overview of fucosidase classification, substrate specificity, catalytic mechanisms, biological roles, and the methodologies employed for their study.

Classification and Catalytic Mechanisms

Based on amino acid sequence similarities, α-L-fucosidases are primarily classified into two main families within the Carbohydrate-Active enZymes (CAZy) database: Glycoside Hydrolase (GH) family 29 and GH family 95.[2][9] A few are also found in families GH139, GH141, and GH151.[10][11] The key distinction between the two major families lies in their catalytic mechanism, which dictates the stereochemistry of the reaction product.

-

Glycoside Hydrolase Family 29 (GH29): These are the most widespread fucosidases, found in organisms from bacteria to mammals.[9] GH29 enzymes are retaining fucosidases, meaning the anomeric configuration of the released fucose is the same as it was in the substrate.[12] This is achieved through a classical Koshland double-displacement mechanism involving two key carboxylic acid residues in the active site: a catalytic nucleophile and a general acid/base.[12][13] The process involves the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate.[12]

-

Glycoside Hydrolase Family 95 (GH95): In contrast, GH95 enzymes are inverting fucosidases.[9][14] They utilize a single-displacement mechanism where a water molecule, activated by a general base catalyst, directly attacks the anomeric carbon, leading to an inversion of its stereochemistry.[14]

// Annotations node [shape=plaintext, fontcolor="#5F6368", fontsize=9]; Nu_label [label="Catalytic Nucleophile (e.g., Asp)"]; AcidBase_label [label="General Acid/Base (e.g., Glu)"]; } END_DOT Caption: Retaining mechanism of GH29 α-L-fucosidases.

Substrates and Linkage Specificity

Fucosidases act on a diverse array of fucosylated glycoconjugates. The L-fucose residue is typically found at the terminal position of oligosaccharide chains linked to proteins or lipids. The specificity of a fucosidase is largely defined by the type of glycosidic linkage it can cleave.

Common Fucosidic Linkages:

-

α-1,2-linkage: Fucose linked to Galactose (Gal), commonly found in H-antigens of the ABO blood group system and human milk oligosaccharides (HMOs).[14]

-

α-1,3/α-1,4-linkages: Fucose linked to N-acetylglucosamine (GlcNAc), characteristic of Lewis antigens (e.g., Lewis x, Lewis a).[15]

-

α-1,6-linkage: Fucose linked to the core GlcNAc residue in N-glycans, known as core fucosylation.[8][15]

The substrate specificity varies significantly between and even within GH families.

| GH Family | Catalytic Mechanism | Typical Linkage Specificity | Representative Substrates |

| GH29 | Retaining | Broad and varied; can cleave α-1,2, α-1,3, α-1,4, and α-1,6 linkages. Specificity can be relaxed or strict depending on the enzyme.[15][16][17] | N-glycans, O-glycans, glycolipids, Lewis antigens, HMOs. |

| GH95 | Inverting | Strict specificity for the Fuc-α-1,2-Gal linkage.[14] | H-antigen, 2'-Fucosyllactose (2'-FL). |

| GH151 | Retaining | Acts on α-1,3 and α-1,4 fucosylated linkages.[10] | Lewis antigens. |

This table summarizes general specificities; exceptions exist for individual enzymes.

Biological Roles and Clinical Significance

1. Fucosidosis: A Lysosomal Storage Disease

Fucosidosis is a rare, autosomal recessive genetic disorder caused by mutations in the FUCA1 gene, leading to a deficiency of the lysosomal enzyme α-L-fucosidase.[5][6][7] This enzymatic defect prevents the breakdown of fucose-containing glycolipids and glycoproteins, causing their accumulation within lysosomes and leading to widespread cellular dysfunction.[5][6] The disease is characterized by a spectrum of clinical severity but typically involves progressive neurological deterioration, intellectual disability, growth retardation, skeletal abnormalities (dysostosis multiplex), and coarse facial features.[5][7][18] Currently, there is no cure for fucosidosis, and treatment is largely supportive, although hematopoietic stem cell transplantation has shown some promise if performed early.[7][18][19]

2. Role in Cancer

Alterations in fucosylation patterns are a hallmark of cancer, impacting cell adhesion, signaling, and metastasis. Fucosidases play a dual role in this context.[15][20]

-

FUCA1 (Tissue Fucosidase): Often acts as a tumor suppressor. It can defucosylate key receptors like the epidermal growth factor receptor (EGFR), thereby modulating downstream signaling pathways that control cell growth and proliferation.[15][20]

-

FUCA2 (Plasma Fucosidase): A secreted enzyme whose role is more complex. In some contexts, it is upregulated in tumors and can promote disease progression.[15][20] For example, FUCA2 is implicated in mediating the adhesion of Helicobacter pylori to gastric cancer cells, a known risk factor for gastric carcinoma.[4][21]

This dual functionality makes fucosidases both potential biomarkers and therapeutic targets in oncology.[20]

3. Involvement in Host-Pathogen Interactions